An In-depth Technical Guide to 4-Carboxyphenylboronic Acid Pinacol Ester (CAS: 180516-87-4)
An In-depth Technical Guide to 4-Carboxyphenylboronic Acid Pinacol Ester (CAS: 180516-87-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Carboxyphenylboronic acid pinacol ester, a versatile building block in organic synthesis, particularly relevant to medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and a key application, its spectroscopic characterization, and its role in the synthesis of inhibitors targeting critical signaling pathways.
Core Compound Properties
4-Carboxyphenylboronic acid pinacol ester, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a white to off-white crystalline solid.[1] Its structure features a stable pinacol boronic ester and a carboxylic acid functional group on a phenyl ring, making it a valuable bifunctional reagent in organic synthesis.
Chemical and Physical Data
The key chemical and physical properties of 4-Carboxyphenylboronic acid pinacol ester are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 180516-87-4 | [2][3] |
| Molecular Formula | C₁₃H₁₇BO₄ | [2][3] |
| Molecular Weight | 248.08 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 228-231 °C (lit.) | [2] |
| Boiling Point (Predicted) | 379.7 ± 25.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.15 ± 0.1 g/cm³ | |
| Solubility | Insoluble in water. Soluble in DMSO and other organic solvents like alcohol, ether, and chlorinated methane. | [5] |
| pKa (Predicted) | 4.09 ± 0.10 |
Safety and Handling
4-Carboxyphenylboronic acid pinacol ester is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[2] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1]
Experimental Protocols
Detailed methodologies for the synthesis of 4-Carboxyphenylboronic acid pinacol ester and a representative Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of 4-Carboxyphenylboronic Acid Pinacol Ester
This protocol describes the synthesis of the title compound from 4-Carboxyphenylboronic acid and pinacol via an esterification reaction.
Reaction Scheme:
Synthesis of 4-Carboxyphenylboronic acid pinacol ester.
Materials:
-
4-Carboxyphenylboronic acid
-
Pinacol
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Suspend 4-Carboxyphenylboronic acid (10.0 g, 60.3 mmol) in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap.
-
Add pinacol (7.1 g, 60.3 mmol) to the suspension.
-
Heat the reaction mixture to reflux. The mixture will become homogeneous upon heating.
-
Continue refluxing for 2 hours, collecting the water generated in the Dean-Stark trap.
-
After 2 hours, allow the reaction to cool and stand overnight.
-
Collect the resulting white needles by filtration.
-
Rinse the collected solid with toluene.
-
Dry the product under vacuum to yield 4-(4,4,5,5-tetramethyl-[1][4][6]dioxaborolan-2-yl)-benzoic acid (12.2 g, 81% yield).
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, which can be adapted for 4-Carboxyphenylboronic acid pinacol ester. This example details the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole, which serves as a template.[7]
Reaction Scheme:
General Suzuki-Miyaura Cross-Coupling Reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
4-Carboxyphenylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), 4-Carboxyphenylboronic acid pinacol ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Purge the reaction vessel with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data
The structural identity and purity of 4-Carboxyphenylboronic acid pinacol ester are confirmed by various spectroscopic techniques.
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 1.33 (s, 12H), 6.89 (d, J = 8.0 Hz, 2H), 7.75 (d, J = 8.0 Hz, 2H), 7.82 (s, 3H)[7] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 24.9 (4C), 55.2, 83.6 (2C), 113.4 (2C), 136.6 (2C), 162.3[7] |
| IR (neat) | 2978, 2933, 2839, 2526, 1724, 1605, 1570 cm⁻¹[7] |
| Mass Spec. (FD-MS) | m/z = 248 (M⁺) |
Applications in Drug Discovery and Signaling Pathways
4-Carboxyphenylboronic acid pinacol ester is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The phenylboronic acid motif is frequently utilized in medicinal chemistry to construct complex molecules that can interact with specific biological targets.
Role as a Precursor to Kinase Inhibitors
Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The Suzuki-Miyaura cross-coupling reaction, for which 4-Carboxyphenylboronic acid pinacol ester is a key reagent, is extensively used to synthesize the core scaffolds of many kinase inhibitors.
Workflow for Kinase Inhibitor Synthesis.
Targeting Key Signaling Pathways
Derivatives synthesized using 4-Carboxyphenylboronic acid pinacol ester have been implicated in the inhibition of several critical inflammatory and stress-response signaling pathways.
-
p38 MAP Kinase Pathway: This pathway is central to the production of pro-inflammatory cytokines like TNF-α and IL-1. Inhibitors of p38 MAP kinase, often synthesized using phenylboronic acid derivatives, are investigated for treating inflammatory diseases such as rheumatoid arthritis.[1][8][9]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. Novel JNK inhibitors have been designed and synthesized, with the 4-quinolone scaffold being a key structural motif accessible through Suzuki coupling.[4][6][10]
-
IKK-β/NF-κB Pathway: The IκB kinase β (IKK-β) is a crucial component in the activation of the NF-κB signaling pathway, a master regulator of inflammation and immunity. The development of IKK-β inhibitors is a significant area of research for anti-inflammatory and anti-cancer therapies.[11][12][13][14][15]
-
TAK1 Signaling: TGF-β-activated kinase 1 (TAK1) is a key mediator in both TGF-β and Toll-like receptor (TLR) signaling, playing a role in fibrosis and inflammation. Selective TAK1 inhibitors are being explored for conditions like systemic sclerosis.[16][17][18]
Overview of Targeted Signaling Pathways.
Conclusion
4-Carboxyphenylboronic acid pinacol ester (CAS: 180516-87-4) is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its stability, bifunctional nature, and utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an essential building block for the synthesis of complex organic molecules. For researchers and professionals in drug development, this compound provides a reliable starting point for the creation of novel therapeutics, particularly inhibitors of key kinase signaling pathways involved in inflammation, cancer, and other diseases. The detailed data and protocols provided in this guide are intended to facilitate its effective use in the laboratory and accelerate the discovery of new and improved medicines.
References
- 1. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-羧基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of novel JNK inhibitors targeting liver pyruvate kinase for the treatment of non-alcoholic fatty liver disease and hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 6. Discovery of a novel series of 4-quinolone JNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel IKK inhibitors: beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of TAK-756, A Potent TAK1 Inhibitor for the Treatment of Osteoarthritis through Intra-Articular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
